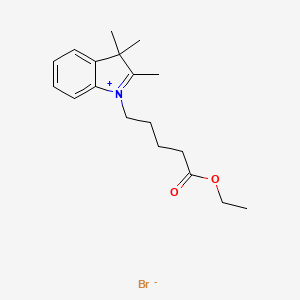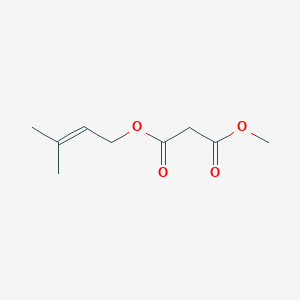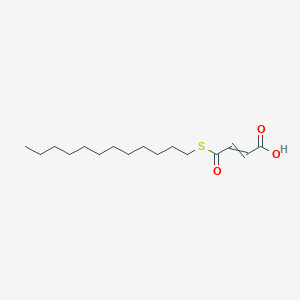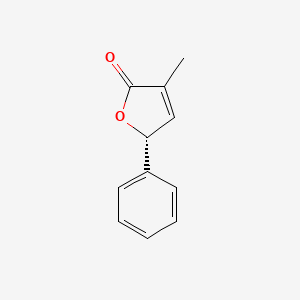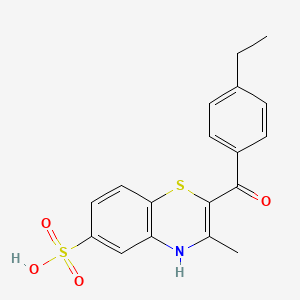
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is a complex organic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with an ethylbenzoyl group, a methyl group, and a sulfonic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the acylation of a benzothiazine derivative with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazine ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions include oxidized sulfonic acid derivatives, reduced alcohol derivatives, and various substituted benzothiazine compounds.
Scientific Research Applications
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid
- 2-(4-Ethylbenzoyl)benzoic acid
- 2-(4-Ethylbenzoyl)benzothiazole
Uniqueness
2-(4-Ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is unique due to the presence of both the benzothiazine ring and the sulfonic acid group, which impart distinct chemical properties and reactivity. This combination of functional groups makes it particularly versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
519055-00-6 |
|---|---|
Molecular Formula |
C18H17NO4S2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(4-ethylbenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid |
InChI |
InChI=1S/C18H17NO4S2/c1-3-12-4-6-13(7-5-12)17(20)18-11(2)19-15-10-14(25(21,22)23)8-9-16(15)24-18/h4-10,19H,3H2,1-2H3,(H,21,22,23) |
InChI Key |
YSDHCZGDWPAZGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(NC3=C(S2)C=CC(=C3)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
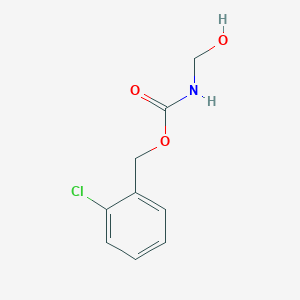

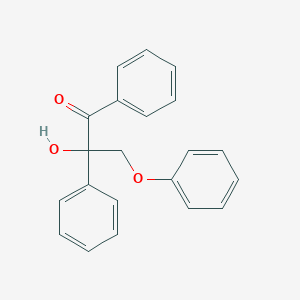

![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)
![{[(3R)-3-(Carboxyamino)-2-oxobutanoyl]sulfanyl}acetic acid](/img/structure/B14241166.png)
